molecular formula C13H11IN4O2 B1421292 Ethyl 5-amino-4-cyano-1-(3-iodophenyl)pyrazole-3-carboxylate CAS No. 1150164-66-1

Ethyl 5-amino-4-cyano-1-(3-iodophenyl)pyrazole-3-carboxylate

Cat. No.: B1421292
CAS No.: 1150164-66-1
M. Wt: 382.16 g/mol
InChI Key: SWSBKUAZDUMVBE-UHFFFAOYSA-N
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Description

Ethyl 5-amino-4-cyano-1-(3-iodophenyl)pyrazole-3-carboxylate is a heterocyclic compound that features a pyrazole ring substituted with an ethyl ester, an amino group, a cyano group, and an iodophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 5-amino-4-cyano-1-(3-iodophenyl)pyrazole-3-carboxylate typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a β-keto ester to form a pyrazolone intermediate.

    Substitution reactions: The pyrazolone intermediate is then subjected to various substitution reactions to introduce the amino, cyano, and iodophenyl groups.

    Esterification: The final step involves esterification to introduce the ethyl ester group.

Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, to form nitro derivatives.

    Reduction: Reduction reactions can be used to convert the cyano group to an amine group.

    Substitution: The iodophenyl group can participate in various substitution reactions, such as nucleophilic aromatic substitution, to introduce different substituents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Reagents like sodium hydride or organometallic reagents can facilitate substitution reactions.

Major Products:

    Oxidation: Nitro derivatives of the compound.

    Reduction: Amino derivatives.

    Substitution: Various substituted phenyl derivatives depending on the reagents used.

Scientific Research Applications

Ethyl 5-amino-4-cyano-1-(3-iodophenyl)pyrazole-3-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

    Organic Synthesis: The compound’s reactivity makes it useful for the synthesis of complex organic molecules.

    Biological Studies: It can be used in studies to understand the interaction of pyrazole derivatives with biological systems.

    Industrial Applications: Potential use in the development of new materials or as intermediates in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of ethyl 5-amino-4-cyano-1-(3-iodophenyl)pyrazole-3-carboxylate would depend on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the iodophenyl group could enhance its binding affinity through halogen bonding interactions.

Comparison with Similar Compounds

    Ethyl 5-amino-1H-pyrazole-3-carboxylate: Similar structure but lacks the cyano and iodophenyl groups.

    4-cyano-1-(3-iodophenyl)pyrazole-3-carboxylate: Similar but lacks the amino group.

    5-amino-4-cyano-1-phenylpyrazole-3-carboxylate: Similar but lacks the iodine substitution on the phenyl ring.

Uniqueness: Ethyl 5-amino-4-cyano-1-(3-iodophenyl)pyrazole-3-carboxylate is unique due to the combination of its functional groups, which confer specific reactivity and potential biological activity. The presence of the iodophenyl group, in particular, can enhance its interactions in biological systems and its utility in synthetic chemistry.

Properties

IUPAC Name

ethyl 5-amino-4-cyano-1-(3-iodophenyl)pyrazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11IN4O2/c1-2-20-13(19)11-10(7-15)12(16)18(17-11)9-5-3-4-8(14)6-9/h3-6H,2,16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWSBKUAZDUMVBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=C1C#N)N)C2=CC(=CC=C2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11IN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50674952
Record name Ethyl 5-amino-4-cyano-1-(3-iodophenyl)-1H-pyrazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50674952
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

382.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1150164-66-1
Record name 1H-Pyrazole-3-carboxylic acid, 5-amino-4-cyano-1-(3-iodophenyl)-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1150164-66-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 5-amino-4-cyano-1-(3-iodophenyl)-1H-pyrazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50674952
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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